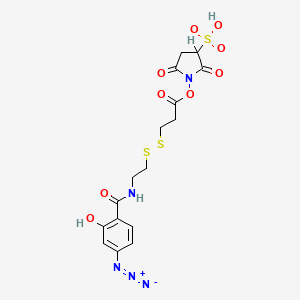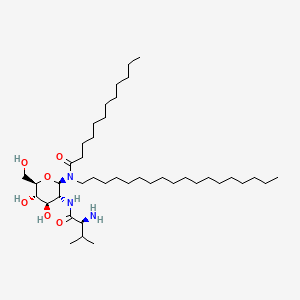![molecular formula C26H30N4O4 B1230153 5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester](/img/structure/B1230153.png)
5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Synthesis and Characterization
- A study by Zhou Xin (2008) described the synthesis of a related compound, 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester, emphasizing its structural confirmation through various analytical methods, indicating the relevance of such compounds in scientific research and their complex synthesis processes (Zhou Xin, 2008).
Biological and Antimicrobial Activities
- M. Iradyan et al. (2014) explored the antibacterial properties of similar esters and acids derived from 5-thiomethylfuran-2-carboxylic acid, demonstrating the potential biomedical applications of these compounds (M. Iradyan et al., 2014).
- A study by Dundappa S. Donawade et al. (2005) synthesized triheterocycles with potential antimicrobial activity, highlighting the relevance of such derivatives in developing new antimicrobial agents (Dundappa S. Donawade et al., 2005).
Antiviral Properties
- A. Ivachtchenko et al. (2015) investigated the antiviral properties of related compounds, with specific focus on viruses like BVDV, HCV, and influenza, suggesting the potential use of these compounds in antiviral therapies (A. Ivachtchenko et al., 2015).
Miscellaneous Applications
- Huang Bi-rong (2013) conducted a study on the synthesis technology of a related compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, focusing on optimizing the synthesis process parameters, indicating the importance of process optimization in the synthesis of such complex molecules (Huang Bi-rong, 2013).
properties
Product Name |
5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester |
|---|---|
Molecular Formula |
C26H30N4O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H30N4O4/c1-5-33-26(32)25-17(2)29(14-20-9-7-6-8-10-20)24-12-11-22(13-23(24)25)34-16-21(31)15-30-19(4)27-18(3)28-30/h6-13,21,31H,5,14-16H2,1-4H3 |
InChI Key |
AGFWYRJIAJSVTE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=NC(=N3)C)C)O)CC4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=NC(=N3)C)C)O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



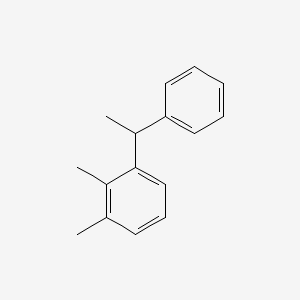

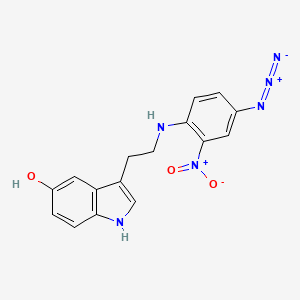
![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)





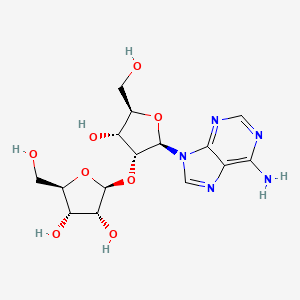
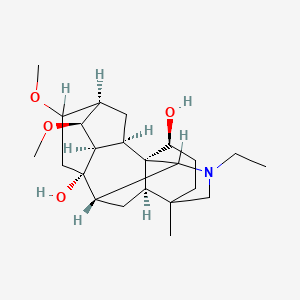
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
